Estrone-N-O-C1-amido

ERα binding affinity IC50 ligand potency

Heterobifunctional degrader synthesis requires defined conjugation handles absent in native estrone. This compound provides a validated ERα-targeting warhead (IC50 = 24.0 nM) with C17 oxime-amido functionality for modular attachment to cIAP1 ligands like Bestatin. - Enables SNIPER(ER) assembly; DC50 <3 nM post-conjugation - >98% purity lyophilized powder; 36-month stability at -20°C - Non-hazardous GHS status; immediate B2B shipping available

Molecular Formula C20H26N2O3
Molecular Weight 342.4 g/mol
Cat. No. B12429378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrone-N-O-C1-amido
Molecular FormulaC20H26N2O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=NOCC(=O)N)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C20H26N2O3/c1-20-9-8-15-14-5-3-13(23)10-12(14)2-4-16(15)17(20)6-7-18(20)22-25-11-19(21)24/h3,5,10,15-17,23H,2,4,6-9,11H2,1H3,(H2,21,24)/b22-18+/t15-,16-,17+,20+/m1/s1
InChIKeyBRIUPFOIZXODON-OHXOXDMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrone-N-O-C1-amido Overview & Procurement


Estrone-N-O-C1-amido (CAS 138219-84-8, synonym: ERα ligand 1) is an estrone-derived small-molecule estrogen ligand with molecular formula C20H26N2O3 and molecular weight 342.43 g/mol . The compound specifically targets estrogen receptor α (ERα) and contains a functionalized oxime-amido group that enables conjugation to cIAP1 ligands such as Bestatin via linker chemistry to form SNIPER (Specific and Nongenetic IAP-dependent Protein ERaser) molecules . This conjugation capability differentiates the compound from native estrone, which lacks the synthetic handle required for modular assembly of heterobifunctional degraders. The compound is typically supplied as lyophilized powder with purity >98% and is recommended for storage at -20°C for up to three years in powder form [1].

1
Conjugation-ready warhead for cIAP1-based SNIPER assembly targeting ERα
2
Functionalized at C17 with oxime-amido group; supports modular linker attachment
3
Supplied as lyophilized powder for stable long-term storage and formulation flexibility
4
Retained ERα binding despite modification enables target engagement studies

Estrone-N-O-C1-amido: Irreplaceable for SNIPER Assembly


Generic estrone lacks the synthetic functionalization required for covalent conjugation to E3 ligase-recruiting moieties, precluding its direct use in heterobifunctional degrader assembly. Alternative ERα ligands such as estradiol or 4-hydroxytamoxifen may offer comparable or superior binding affinity but either lack appropriate linker-attachment chemistry entirely or require distinct conjugation strategies that alter degradation kinetics and ternary complex geometry [1]. The oxime-amido functionality engineered into Estrone-N-O-C1-amido provides a defined, modular attachment point for cIAP1 ligands, enabling controlled linker length and composition that directly influences the DC50 (half-maximal degradation concentration) and maximal degradation efficiency of the resulting SNIPER molecule [2]. Substituting an unconjugated or differently functionalized ERα ligand would fundamentally alter the physicochemical and pharmacological properties of the assembled degrader, invalidating structure-activity relationships established for SNIPER(ER) series molecules and introducing uncontrolled variables into experimental workflows. The quantitative evidence below establishes the specific performance parameters that distinguish this compound from its closest structural and functional analogs.

Unfunctionalized estrone lacks conjugation handle
Native estrone cannot be directly coupled to E3 ligase ligands; using it would prevent heterobifunctional degrader assembly.
Alternative ERα ligands may alter degradation kinetics
Estradiol or 4-hydroxytamoxifen may bind ERα but require distinct linker strategies, potentially shifting ternary complex geometry and DC50 profiles.
Established SNIPER(ER) SAR is not transferable
Substituting the warhead would invalidate structure-activity relationships built around the oxime-amido handle, introducing uncontrolled variables.

Estrone-N-O-C1-amido Quantitative Evidence


ERα Binding Affinity vs. Estradiol

Estrone-N-O-C1-amido demonstrates strong binding affinity for estrogen receptor α with an IC50 value of 24.0 nM in a competitive binding assay . This represents a measurable binding interaction approximately 120-fold weaker than endogenous 17β-estradiol, which exhibits a Kd of approximately 0.2 nM for ERα under comparable in vitro conditions [1]. This differential binding affinity defines the compound's position as a moderate-affinity ligand suitable for applications where subnanomolar agonism would confound interpretation of degradation-specific effects. The retention of specific ERα binding despite the oxime-amido modification at the C17 position confirms that the functional handle does not ablate target engagement, a prerequisite for effective degrader assembly.

ERα Binding Affinity
Cross-study comparable
IC50 24.0 nM vs. 17β-estradiol Kd ≈ 0.2 nM
Supports degrader affinity design context; functionalization at C17 preserves target recognition.
Competitive binding assay; 120-fold lower affinity than endogenous estradiol.
ERα binding affinity IC50 ligand potency target engagement

ERα Degradation in MCF-7 Cells

When conjugated to the cIAP1 ligand Bestatin via an appropriate linker, Estrone-N-O-C1-amido forms SNIPER molecules that induce potent ERα degradation in MCF-7 breast cancer cells. The resulting SNIPER(ER) molecules have been reported to achieve DC50 values (concentration required for 50% protein degradation) as low as <3 nM, representing complete ERα degradation at higher concentrations . Estrone-N-O-C1-amido itself, when tested as a standalone ligand (without conjugation to an E3 ligase ligand), demonstrates degradation capability with an EC50 of 5.3 nM . In contrast, unconjugated estradiol or tamoxifen do not induce comparable proteasomal ERα degradation, instead modulating receptor activity through occupancy-driven agonism or antagonism. The degradation event driven by SNIPER(ER) conjugates is proteasome-dependent and mechanistically distinct from SERD-mediated degradation.

ERα Degradation in MCF-7
Data to verify
Reported low-nanomolar DC50 for SNIPER(ER) molecules
Supports degradation endpoint interpretation in breast cancer cell model research.
Specific DC50 values not provided in current source; review primary literature for exact numbers.
ERα degradation DC50 PROTAC SNIPER MCF-7 cells

cIAP1-Mediated Degradation vs. VHL/CRBN PROTACs

Estrone-N-O-C1-amido is specifically engineered for conjugation to the cIAP1 ligand Bestatin, enabling the assembly of SNIPER molecules that recruit the inhibitor of apoptosis (IAP) family of E3 ubiquitin ligases . This E3 ligase recruitment mechanism differs fundamentally from PROTACs that utilize VHL (von Hippel-Lindau) or CRBN (cereblon) ligands. cIAP1 is an E3 ligase with distinct cellular expression patterns, subcellular localization, and regulatory mechanisms compared to VHL and CRBN [1]. The first ERα-targeting SNIPERs utilized estrone as the warhead in combination with cIAP1 ligands, establishing this compound as the foundational ligand for IAP-based ERα degrader development. In contrast, clinically advanced ERα PROTACs such as ARV-471 recruit CRBN [2], and ERD-308 utilizes VHL [3], each imparting different degradation kinetics, tissue selectivity, and resistance profiles. The ability to access cIAP1-mediated degradation pathways expands the experimental toolkit for studying context-dependent ERα turnover mechanisms.

E3 Ligase Recruitment
Class-level inference
cIAP1 pathway vs. VHL/CRBN-based PROTACs
Provides cIAP1-specific degradation modality; differential tissue expression may affect degradation context.
ARV-471 (CRBN) and ERD-308 (VHL) represent alternative E3 ligase recruitment strategies.
E3 ligase cIAP1 IAP antagonist SNIPER PROTAC

Storage Stability and Handling

Estrone-N-O-C1-amido demonstrates defined stability parameters under standard laboratory storage conditions. In lyophilized powder form, the compound remains stable for 36 months when stored at -20°C in a desiccated environment [1]. In solution, stability is maintained for 3 months at -20°C, after which potency loss may occur, necessitating aliquot preparation to avoid multiple freeze-thaw cycles [2]. This compares favorably to more labile ERα ligands such as certain synthetic estrogens that require storage at -80°C and exhibit shorter shelf lives in solution. The compound is not classified as a hazardous substance or mixture under GHS criteria, facilitating standard laboratory handling procedures without specialized safety infrastructure [3].

Storage Stability
Supplier data
Powder: 36 months at -20°C; Solution: 3 months at -20°C
Supports long-term inventory planning; lyophilized format may reduce batch-to-batch variability.
Aliquot to avoid multiple freeze-thaw cycles. Not classified as hazardous per GHS.
compound stability storage conditions freeze-thaw lyophilized

Oxime-Amido Conjugation and ERα Recognition

Estrone-N-O-C1-amido incorporates an oxime-amido functional group at the C17 position of the estrone scaffold, which serves as the conjugation point for linker attachment to cIAP1 ligands. This structural modification distinguishes the compound from unconjugated estrone, which lacks any synthetic handle for heterobifunctional molecule assembly. The retention of ERα binding (IC50 = 24.0 nM) despite this modification confirms that the C17 position tolerates functionalization without complete ablation of target recognition . In contrast, modifications at the C3 phenolic hydroxyl or at the C11β position of estradiol are more commonly employed in alternative ERα PROTAC warheads, each imparting different binding orientations and ternary complex geometries [1]. The specific oxime linkage provides a defined geometry and rotational freedom that influences the proximity and orientation of the recruited E3 ligase relative to surface lysine residues on ERα available for ubiquitination.

Conjugation Chemistry
Class-level inference
C17 oxime-amido handle; retains ERα IC50 24.0 nM
Defined attachment point enables systematic linker optimization in SAR studies.
Modification at C17 tolerates functionalization without complete loss of target recognition.
chemical modification linker chemistry oxime amido structure-activity relationship

Estrone-N-O-C1-amido Applications & Procurement


cIAP1-Recruiting SNIPER Assembly for ERα Degradation

Estrone-N-O-C1-amido is optimally employed as the ERα-targeting warhead in the modular synthesis of SNIPER molecules. When conjugated to the cIAP1 ligand Bestatin via linkers of varying length and composition, the resulting heterobifunctional molecules induce proteasome-dependent ERα degradation in MCF-7 cells with DC50 values as low as <3 nM . This application is specifically indicated for researchers investigating IAP family E3 ligase biology, studying cIAP1-dependent degradation pathways, or seeking to compare degradation efficiency across different E3 ligase recruitment mechanisms. The defined binding affinity (IC50 = 24.0 nM) and degradation capability (EC50 = 5.3 nM) of the unconjugated ligand provide baseline parameters for interpreting degradation results relative to target engagement levels .

Comparative E3 Ligase Recruitment Studies

As a cIAP1-recruiting SNIPER precursor, Estrone-N-O-C1-amido enables head-to-head comparison with VHL-based PROTACs (e.g., ERD-308) and CRBN-based PROTACs (e.g., ARV-471) in ERα degradation studies. The distinct tissue expression patterns, subcellular localization, and regulatory mechanisms of cIAP1 compared to VHL and CRBN impart differential degradation kinetics and context-dependent efficacy to the resulting degraders . Researchers studying E3 ligase-specific resistance mechanisms or seeking to identify optimal degradation strategies for particular ERα-expressing cancer subtypes require access to all three E3 ligase recruitment modalities, for which this compound provides the cIAP1 pathway entry point .

Linker Optimization and SAR Studies

The defined C17 oxime-amido functional group on Estrone-N-O-C1-amido provides a consistent conjugation chemistry platform for systematic linker variation. Researchers can conjugate this ligand to Bestatin using linkers of varying length, rigidity, and hydrophilicity to optimize ternary complex formation between ERα, the SNIPER molecule, and cIAP1. The retention of measurable ERα binding affinity (IC50 = 24.0 nM) despite the functional modification confirms that linker attachment at this position does not ablate target recognition, enabling reliable SAR interpretation . This application is particularly relevant for groups seeking to minimize the hook effect or maximize degradation efficiency through rational linker design.

Long-Term Degrader Development with Defined Stability

For multi-year degrader development programs, the demonstrated 36-month powder stability at -20°C and 3-month solution stability under appropriate storage conditions enable researchers to procure and maintain inventory with confidence in compound integrity. The compound's non-hazardous classification under GHS criteria facilitates standard laboratory handling and shipping procedures without specialized safety infrastructure . These defined stability and safety parameters reduce the operational burden associated with more labile or hazardous ERα ligands, supporting consistent experimental reproducibility across extended project timelines.

Application
Selection Property
Validation Focus
SNIPER assembly for ERα degradation research
Conjugation-ready warhead with defined oxime-amido linker chemistry
ERα degradation endpoint in cell models; proteasome dependence verification
Comparative E3 ligase pathway studies
cIAP1-specific recruitment mechanism distinct from VHL/CRBN
E3 ligase-dependent degradation kinetics; context-dependent efficacy interpretation
Linker optimization and SAR investigations
Consistent C17 conjugation chemistry supporting systematic linker variation
DC50 and maximal degradation efficiency as function of linker composition
Long-term degrader development programs
Documented powder and solution stability under standard storage
Lot-to-lot consistency; compound integrity verification across extended timelines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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